molecular formula C16H15N5O B4773758 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B4773758
M. Wt: 293.32 g/mol
InChI Key: GCSIHIFDODTYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide linker connecting a phenyl ring to a phenyl group substituted with a 1H-tetrazole moiety. This molecular architecture, particularly the inclusion of the tetrazole ring, makes it a valuable scaffold in medicinal chemistry and drug discovery research. The tetrazole group is a well-known bioisostere of a carboxylic acid, offering metabolic stability while maintaining the ability to participate key molecular interactions such as hydrogen bonding, which is crucial for binding to biological targets . Compounds containing the tetrazole pharmacophore have demonstrated significant potential in research targeting various diseases. Specifically, tetrazole-based structures have shown promising activity as agonists for G protein-coupled receptors (GPCRs) like GPR35, a target implicated in pain, inflammation, and metabolic diseases . Furthermore, tetrazole derivatives are extensively investigated for the development of novel therapeutics for Type 2 Diabetes Mellitus, acting on targets such as peroxisome proliferator-activated receptors (PPARs), dipeptidyl peptidase-4 (DPP-4), and aldose reductase . The specific structure of this compound, with its aromatic and heterocyclic components, positions it as a versatile intermediate or lead compound for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new biological mechanisms. This product is intended for research applications in vitro and is not approved for human or veterinary therapeutic use.

Properties

IUPAC Name

3-phenyl-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)21-12-17-19-20-21/h1-5,7-10,12H,6,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIHIFDODTYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the formation of the tetrazole ring followed by the attachment of the phenyl and propanamide groups. One common method involves the reaction of a phenylacetonitrile derivative with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a suitable amine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Tetrazole vs. Triazole : Tetrazole’s superior hydrogen-bonding capacity may improve pharmacokinetics in drug design, though its synthesis is more complex than triazole derivatives .
  • Thiazole/Pyrazole Hybrids : High logP values (e.g., 4.55 in ) suggest utility in CNS-targeting drugs but may limit aqueous solubility .

Q & A

Q. What experimental approaches evaluate synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Checkerboard assay : Combine with known antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations; calculate FIC index (synergy if ≤0.5) .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments vs. monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

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